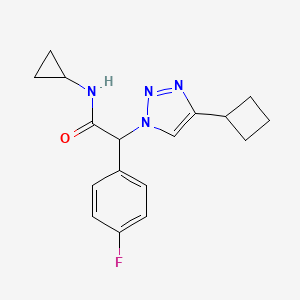![molecular formula C15H16FN3O B7449782 N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide](/img/structure/B7449782.png)
N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide: is a synthetic organic compound that features a fluorophenyl group, a pyrazole ring, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Linking the Propyl Chain: The propyl chain is then attached to the pyrazole ring through an alkylation reaction.
Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide group is introduced through an amidation reaction, where the propyl-pyrazole intermediate reacts with acryloyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the prop-2-enamide moiety.
Substitution: Functionalized fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, given its structural similarity to biologically active molecules.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-{3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide
- N-{3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide
- N-{3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide
Uniqueness: The presence of the fluorophenyl group in N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its analogs with different substituents on the phenyl ring.
Propriétés
IUPAC Name |
N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-2-15(20)17-9-3-10-19-11-8-14(18-19)12-4-6-13(16)7-5-12/h2,4-8,11H,1,3,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQTFFJOKYESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=CC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol](/img/structure/B7449701.png)
![2-(methoxymethyl)-4-[2-(3-methoxyphenyl)morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7449704.png)
![3-[(3-Chloro-4-hydroxybenzoyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B7449712.png)
![3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7449737.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-1-(5-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone](/img/structure/B7449745.png)
![N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide](/img/structure/B7449749.png)
![4-[3-(Difluoromethoxy)piperidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid](/img/structure/B7449750.png)
![N-cyclopropyl-1-[5-(2-pyrrol-1-ylphenyl)-1,2,4-oxadiazol-3-yl]methanesulfonamide](/img/structure/B7449789.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid](/img/structure/B7449793.png)
![2-[1-(4-Chloro-3-methylphenyl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7449798.png)

![(7aS)-2-(2-tert-butylpyrimidin-5-yl)-6,6-difluoro-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7449814.png)
![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
